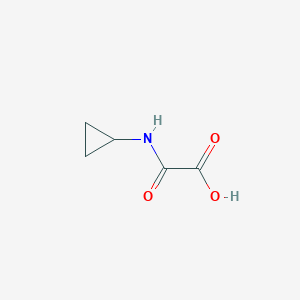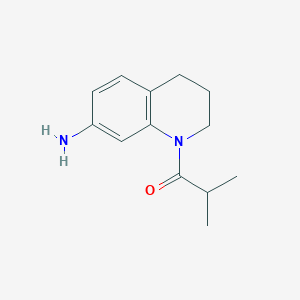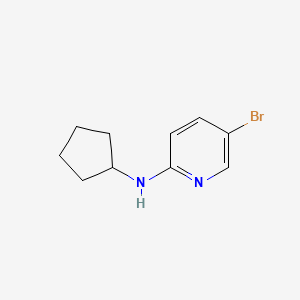
5-Bromo-N-cyclopentyl-2-pyridinamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 5-Bromo-N-cyclopentyl-2-pyridinamine is C10H13BrN2 . The structure of this compound includes a pyridinamine ring substituted with a bromine atom and a cyclopentyl group .Physical And Chemical Properties Analysis
5-Bromo-N-cyclopentyl-2-pyridinamine is a white or off-white solid that is soluble in water and other common solvents. It has a molecular weight of 241.13 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
5-Bromo-N-cyclopentyl-2-pyridinamine and its derivatives have been the subject of various synthetic and structural studies. For instance, the synthesis and crystal structure of related pyridinesulfonamide compounds have been explored, highlighting their potential in drug development (Zhou et al., 2015). These studies often focus on the stereostructures of these compounds, confirmed through methods like X-ray analysis, electronic circular dichroism, and quantum chemical calculations.
Potential Anticancer Activity
Some derivatives of 5-Bromo-N-cyclopentyl-2-pyridinamine have been investigated for their anticancer properties. Research into compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide has shown inhibitory activity against PI3Kα kinase, a key player in cancer progression (Zhou et al., 2015).
Spectroscopic and Optical Studies
The spectroscopic characterization of similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies (Vural & Kara, 2017). These studies are crucial for understanding the electronic structure and potential applications of these compounds in various fields.
Antibacterial Activities
Compounds containing the 5-bromo-pyridine moiety have been synthesized and tested for their antibacterial properties. For example, novel derivatives like 5-Chloro-1HIndole-2,3-Dione have shown good antibacterial activity against strains like Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Application in Synthesis of Other Compounds
These compounds also play a role as intermediates in the synthesis of more complex molecules. For instance, 5-Bromo-2-pyrone has been used in Diels-Alder cycloadditions to produce bicyclic lactones, demonstrating its versatility as a synthetic building block (Afarinkia & Posner, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-N-cyclopentylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSMMHYDCNXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclopentylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)
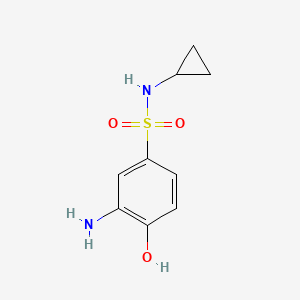
![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)
![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)
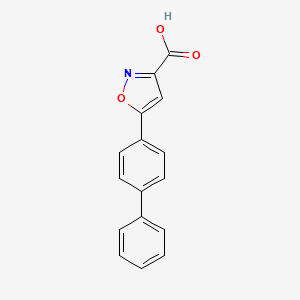


![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)
![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1372561.png)

![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)
